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FecB protein, E coli

Siderophore transport Ligand promiscuity Periplasmic binding protein specificity

FecB (UniProt P15028) is the periplasmic substrate-binding protein of the FecBCDE ABC transporter system in Escherichia coli K-12, responsible for the high-affinity uptake of citrate-dependent Fe³⁺. It belongs to the type III (bilobal) periplasmic binding protein superfamily, characterized by a rigid α-helical hinge connecting N- and C-terminal domains.

Molecular Formula C8H5F3N2O
Molecular Weight 0
CAS No. 125360-28-3
Cat. No. B1178703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFecB protein, E coli
CAS125360-28-3
SynonymsFecB protein, E coli
Molecular FormulaC8H5F3N2O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FecB Protein (E. coli, CAS 125360-28-3) – Identity, Class, and Core Biophysical Profile


FecB (UniProt P15028) is the periplasmic substrate-binding protein of the FecBCDE ABC transporter system in Escherichia coli K-12, responsible for the high-affinity uptake of citrate-dependent Fe³⁺ . It belongs to the type III (bilobal) periplasmic binding protein superfamily, characterized by a rigid α-helical hinge connecting N- and C-terminal domains . Unlike the paralogous FepB (ferric enterobactin uptake) and FhuD (ferric hydroxamate uptake) systems, FecB uniquely recognizes both iron-free and iron-loaded citrate, as well as a panel of tricarboxylate ligands, while rejecting dicarboxylates entirely .

Why FecB Cannot Be Substituted by FepB, FhuD, or Other In-Class Periplasmic Iron-Binding Proteins


E. coli deploys at least three structurally homologous type-III periplasmic binding proteins—FecB, FepB, and FhuD—each dedicated to a distinct siderophore class. FepB exclusively binds catecholate siderophores (e.g., ferric enterobactin, Kd ≈ 30 nM) and fails to recognize ferric citrate or tricarboxylates . FhuD binds hydroxamate siderophores (ferrichrome Kd ≈ 1.0 µM) but shows no binding to ferric citrate . FecB is the only member that binds iron-free citrate (Kd 25 µM at pH 5.5), multiple Fe³⁺-citrate species (Kd 2–6 µM), and various metal-citrate complexes (Ga³⁺, Al³⁺, In³⁺, Sc³⁺, Mg²⁺) . Moreover, FecB discriminates tricarboxylates from dicarboxylates (malate, succinate show no binding), a selectivity filter absent in FepB and FhuD . Consequently, substituting FecB with any in-class alternative in an assay requiring citrate-dependent iron transport or tricarboxylate recognition will yield false-negative results.

FecB Protein – Quantified Differential Evidence Against FepB and FhuD


Ligand Selectivity: FecB Binds Tricarboxylates but Rejects Dicarboxylates – A Unique Filter Absent in FepB and FhuD

Isothermal titration calorimetry (ITC) revealed that FecB binds iron-free citrate (Kd = 25 ± 5 µM at pH 5.5), isocitrate (Kd = 41 ± 3 µM), cis-aconitic acid (Kd = 54 ± 4 µM), tricarballylic acid (Kd = 16 ± 3 µM), hydroxycitrate (Kd = 3 ± 0.5 µM), and EGTA (Kd = 61 ± 2 µM), but displays no detectable binding to the dicarboxylates malate or succinate . In contrast, FepB binds only catecholate siderophores (ferric enterobactin, Kd = 30 nM by intrinsic fluorescence; no binding to ferric agrobactin) , and FhuD binds only hydroxamate siderophores (ferrichrome Kd = 1.0 µM by intrinsic fluorescence; no binding to ferric citrate) .

Siderophore transport Ligand promiscuity Periplasmic binding protein specificity Iron acquisition

Metal-Citrate Complex Binding: FecB Recognizes Fe³⁺-Citrate and Multiple Fe³⁺-Mimic Complexes with Low µM Affinity

FecB binds the dinuclear ferric citrate complex [Fe₂(Cit)₂]²⁻ with Kd = 2 ± 0.5 µM (pH 5.5) and the mononuclear [Fe(Cit)₂]⁵⁻ with Kd = 6 ± 1 µM (pH 8.0) . It also accommodates Ga³⁺-citrate (Kd = 1.5 ± 0.3 µM), Al³⁺-citrate (Kd = 2.6 ± 0.5 µM), In³⁺-citrate (Kd = 1.7 ± 0.4 µM), Sc³⁺-citrate (Kd = 72 ± 6 µM), Mg²⁺-citrate (Kd = 53 ± 5 µM), and Fe³⁺-tricarballylic acid (Kd = 9 ± 0.7 µM) . By comparison, FhuD binds its cognate ligand ferrichrome with Kd = 1.0 µM and ferric aerobactin with Kd = 0.4 µM, but does not recognize any ferric citrate species . FepB binds ferric enterobactin with substantially higher affinity (Kd = 30 nM), but its substrate scope is limited to catecholate siderophores .

Ferric citrate transport Metal-citrate complexes Isothermal titration calorimetry Gallium citrate

pH-Dependent Binding Affinity: FecB Adapts Citrate Recognition Across Biologically Relevant pH Ranges

FecB displays a marked pH-dependence in its affinity for iron-free citrate: Kd = 25 ± 5 µM at pH 5.5 (20 mM MES) versus Kd = 87 ± 4 µM at pH 8.0 (20 mM Tris), representing a ~3.5-fold weaker binding under alkaline conditions . This difference is attributed to altered citrate speciation (H₂Cit²⁻ predominant at pH 5.5 vs. HCit³⁻ at pH 8.0) and concomitant changes in protein surface charge (FecB pI ≈ 7.3) . In contrast, Fe³⁺-citrate binding shows less pH sensitivity: [Fe₂(Cit)₂]²⁻ Kd = 2 µM (pH 5.5) vs. [Fe(Cit)₂]⁵⁻ Kd = 6 µM (pH 8.0) . Neither FepB nor FhuD has been reported to exhibit pH-dependent ligand discrimination in the periplasmic context .

pH-dependent binding Iron speciation Periplasmic environment ITC

Functionally Mapped Docking Interface: E93 and E222 Are Essential for Citrate-Mediated Iron Transport

Mutagenesis of the predicted salt-bridge residues in FecB revealed that substitution of Glu93 with alanine (E93A) reduces citrate-mediated ⁵⁵Fe³⁺ transport to 10% of wild-type levels, while E222A reduces transport to 26% . Cysteine cross-linking experiments confirmed FecB(E93C) specifically engages FecD(R54C) and FecB(E222C) engages FecC(R60C) . Additional residues critical for function include R183C (13% transport) and W246C (8% transport), whereas K68C and R69C are fully dispensable (100% transport) . This residue-level functional map is unique to FecB; equivalent systematic mutagenesis of the FepB–FepCD or FhuD–FhuBC docking interfaces has not been reported .

ABC transporter docking Salt bridge mutagenesis Iron transport assay FecCD interaction

Ligand-Induced Thermal Stabilization: FecB Domain Closure Confirmed by Differential Scanning Calorimetry

Differential scanning calorimetry (DSC) experiments demonstrate that the ligand-bound form of FecB exhibits greater thermal stability than ligand-free FecB under all pH and ligand conditions tested . This behavior is consistent with the domain-closure mechanism typical of type III periplasmic binding proteins, where ligand binding stabilizes the closed conformation . In contrast, FhuD and FepB have been reported to exhibit negligible hinge motion upon ligand binding, resulting in minimal ligand-induced thermal stabilization . Quantitative DSC thermograms for FecB were recorded at pH 5.5 (20 mM MES) and pH 8.0 (20 mM Tris), with the protein heated from 10 to 80 °C; however, explicit Tm values were reported in the supplementary information .

Differential scanning calorimetry Thermal stability Domain closure Protein-ligand stabilization

FecB Protein – High-Confidence Research and Industrial Application Scenarios


Studying Citrate-Dependent Iron Acquisition in Gram-Negative Pathogens

FecB is the only validated periplasmic binding protein that recognizes both iron-free citrate and Fe³⁺-citrate complexes. Its unique tricarboxylate selectivity filter—binding citrate, isocitrate, cis-aconitate, and tricarballylate while excluding dicarboxylates—makes it the definitive probe for dissecting citrate-mediated iron transport in E. coli and homologous systems in pathogenic Enterobacteriaceae . Use of FepB or FhuD in citrate-dependent iron uptake assays will produce false-negative results, as neither protein binds ferric citrate .

Metal-Substitution Probe Studies Using Ga³⁺-Citrate and Other Fe³⁺-Mimics

FecB binds Ga³⁺-citrate with Kd = 1.5 µM—affinity comparable to the native [Fe₂(Cit)₂]²⁻ complex (Kd = 2 µM)—enabling the use of gallium as a non-reducible Fe³⁺ mimic in transport inhibition and imaging studies . FecB also accommodates Al³⁺-, In³⁺-, Sc³⁺-, and Mg²⁺-citrate complexes, providing a broad metal-substitution toolkit not available with FepB (restricted to iron-catecholate) or FhuD (restricted to iron-hydroxamate) .

Structure-Guided Inhibitor Screening Targeting the FecB–FecCD Docking Interface

The functionally validated salt-bridge residues Glu93 and Glu222 of FecB, which are essential for docking to FecD and FecC respectively, provide well-defined molecular targets for small-molecule or peptidomimetic inhibitors . The availability of a homology model based on the BtuF–BtuCD crystal structure, combined with the extensive mutagenesis data (E93A retains 10% transport, W246C retains 8%), enables rational virtual screening campaigns that cannot be conducted against the less-characterized FepB or FhuD docking interfaces .

Biophysical Quality Control of Recombinant FecB via Thermal Stability Assays

The ligand-induced thermal stabilization of FecB, confirmed by DSC, provides a label-free quality control assay for recombinant FecB preparations. Monitoring the shift in thermal denaturation midpoint upon addition of known ligands (e.g., citrate, Fe³⁺-citrate) can validate proper folding, binding competency, and lot-to-lot consistency . This assay is particularly valuable given the absence of an experimental crystal structure for E. coli FecB, making functional validation essential for procurement decisions .

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